molecular formula C8H8ClFMg B6333894 3-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether CAS No. 1187163-63-8

3-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether

Cat. No.: B6333894
CAS No.: 1187163-63-8
M. Wt: 182.90 g/mol
InChI Key: LNHGVPBQXUNNRR-UHFFFAOYSA-M
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Description

3-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is particularly useful in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-2-methylbenzylmagnesium chloride is typically prepared by reacting 3-fluoro-2-methylbenzyl chloride with magnesium metal in the presence of diethyl ether as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: Diethyl ether

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

In an industrial setting, the preparation of 3-fluoro-2-methylbenzylmagnesium chloride follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems

    Automated systems: For precise control of temperature and addition of reagents

    Purification: Techniques such as distillation or crystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methylbenzylmagnesium chloride undergoes various types of reactions, including:

    Nucleophilic addition: To carbonyl compounds (aldehydes, ketones, esters)

    Nucleophilic substitution: With alkyl halides

    Coupling reactions: With aryl halides

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters

    Alkyl halides: For substitution reactions

    Aryl halides: For coupling reactions

    Solvent: Diethyl ether or tetrahydrofuran (THF)

    Temperature: Typically room temperature to reflux

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds

    Alkanes: From nucleophilic substitution with alkyl halides

    Biaryls: From coupling reactions with aryl halides

Scientific Research Applications

3-Fluoro-2-methylbenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals

    Biology: Preparation of biologically active compounds for drug discovery

    Medicine: Synthesis of intermediates for active pharmaceutical ingredients (APIs)

    Industry: Production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-fluoro-2-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or halides. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to form new carbon-carbon bonds efficiently.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobenzylmagnesium chloride
  • 2-Methylbenzylmagnesium chloride
  • 3-Chloro-2-methylbenzylmagnesium chloride

Uniqueness

3-Fluoro-2-methylbenzylmagnesium chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzyl ring. This combination imparts distinct reactivity and selectivity in organic synthesis, making it a valuable reagent for specific transformations that other similar compounds may not achieve as effectively.

Properties

IUPAC Name

magnesium;1-fluoro-3-methanidyl-2-methylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.ClH.Mg/c1-6-4-3-5-8(9)7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHGVPBQXUNNRR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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